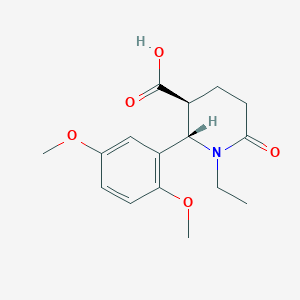

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Übersicht

Beschreibung

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound that belongs to the class of piperidine carboxylic acids. This compound features a piperidine ring substituted with a dimethoxyphenyl group, an ethyl group, and a carboxylic acid group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine ring, followed by the introduction of the dimethoxyphenyl group, the ethyl group, and the carboxylic acid group. Common reagents and conditions used in these steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

Addition of the Ethyl Group: Alkylation reactions using ethyl halides or ethyl Grignard reagents.

Carboxylation: Introduction of the carboxylic acid group can be done through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

BOPC1 has been identified as a promising candidate for the treatment of cancers characterized by mutations in the isocitrate dehydrogenase (IDH) genes. The compound exhibits therapeutic activity by targeting cancer cells with these mutations. Research indicates that BOPC1 can inhibit the growth of tumors driven by IDH mutations, making it a potential agent in targeted cancer therapies .

Protein Interaction Studies

The structural features of BOPC1 allow it to engage in significant interactions with various proteins. The compound's binding affinity and orientation within protein binding sites have been explored using molecular docking studies. These analyses reveal that BOPC1 can form multiple interactions, including hydrogen bonds and π-stacking interactions, which are critical for its biological activity .

Case Studies

- HuR Binding : In-depth studies on the interaction between BOPC1 and HuR have demonstrated that the compound can stabilize specific RNA targets by altering HuR's binding dynamics. This has implications for regulating gene expression in cancer cells .

- MDM2 Inhibition : Another important application of BOPC1 is its potential as an inhibitor of MDM2, a protein that negatively regulates the tumor suppressor p53. By inhibiting MDM2, BOPC1 may enhance p53 activity, leading to increased apoptosis in cancer cells .

Synthesis and Purification

The synthesis of BOPC1 typically involves a series of chemical reactions, including the Castagnoli–Cushman reaction followed by amidation to achieve the desired enantiomeric purity. High-performance liquid chromatography (HPLC) is often employed for the resolution of chiral compounds, ensuring that only the active enantiomer is utilized in biological studies .

| Method | Description |

|---|---|

| Castagnoli–Cushman | A reaction used to synthesize intermediates for BOPC1 |

| HPLC | Employed to separate and purify enantiomers of BOPC1 |

Wirkmechanismus

The mechanism of action of (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be elucidated through biochemical assays, molecular docking studies, and other experimental techniques.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,3S)-2-(2,5-dimethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid

- (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-hydroxypiperidine-3-carboxylic acid

- (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-sulfonic acid

Uniqueness

The uniqueness of (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid lies in its specific substitution pattern and stereochemistry, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can help identify structure-activity relationships and optimize its properties for specific applications.

Biologische Aktivität

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, commonly referred to as BOPC1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its interactions with proteins, cytotoxicity, and antimicrobial properties.

- Molecular Formula : C16H21NO5

- CAS Number : 1391555-63-7

- Purity : ≥ 95%

Biological Activity Overview

BOPC1 exhibits a range of biological activities, particularly in the context of protein interactions and cytotoxicity.

1. Protein Interactions

BOPC1 has been studied for its interaction with the human antigen HuR (human antigen R), a protein involved in mRNA stability and translation. The binding free energy calculations suggest that the (2S,3S) enantiomer of BOPC1 has a significantly higher binding affinity compared to its (2R,3R) counterpart:

| Enantiomer | Binding Free Energy (kcal/mol) |

|---|---|

| (2S,3S)-BOPC1 | -53.37 |

| (2R,3R)-BOPC1 | -41.27 |

The docking studies indicate that the aromatic rings of BOPC1 establish different interactions with HuR, with the (2S,3S) enantiomer forming stacking interactions and hydrogen bonds that enhance its binding affinity .

2. Cytotoxicity Studies

Cytotoxicity testing has revealed varying effects of BOPC1 on different cell lines. The compound was evaluated using the MTT assay to determine cell viability:

| Compound | Concentration (µM) | Viability after 24h (%) | Viability after 48h (%) |

|---|---|---|---|

| (2S,3S)-BOPC1 | 100 | 92 | 89 |

| (2R,3R)-BOPC1 | 100 | 75 | 68 |

Results indicate that while both enantiomers exhibit some level of cytotoxicity at higher concentrations, the (2S,3S) variant shows a more favorable profile in terms of cell viability compared to the (2R,3R) variant .

3. Antimicrobial Activity

BOPC1 has also been tested for antimicrobial properties against various bacterial strains. It demonstrated significant bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

The mechanism of action is hypothesized to involve interference with bacterial biofilm formation and disruption of cellular processes .

Case Studies

Recent studies have highlighted the potential therapeutic applications of BOPC1 in cancer treatment due to its antiproliferative properties. For instance:

Eigenschaften

IUPAC Name |

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)12-9-10(21-2)5-7-13(12)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20)/t11-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNLJWYYZRTVLO-NHYWBVRUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.